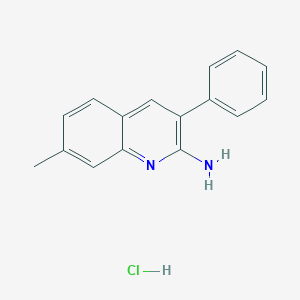

2-Amino-7-methyl-3-phenylquinoline hydrochloride

CAS No.: 1170842-23-5

Cat. No.: VC16959487

Molecular Formula: C16H15ClN2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170842-23-5 |

|---|---|

| Molecular Formula | C16H15ClN2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | 7-methyl-3-phenylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C16H14N2.ClH/c1-11-7-8-13-10-14(12-5-3-2-4-6-12)16(17)18-15(13)9-11;/h2-10H,1H3,(H2,17,18);1H |

| Standard InChI Key | DXDULVWPPFGNEP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

2-Amino-7-methyl-3-phenylquinoline hydrochloride belongs to the heterocyclic quinoline class, with a molecular formula of and a molar mass of 270.75 g/mol . The compound’s IUPAC name, 7-methyl-3-phenylquinolin-2-amine hydrochloride, reflects its substitution pattern: a methyl group at position 7, a phenyl ring at position 3, and an amino group at position 2 of the quinoline backbone .

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to influence electronic and steric properties. X-ray crystallography data for analogous compounds reveal planar geometries, with the phenyl group at position 3 introducing torsional strain that may affect binding interactions. The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility for in vitro assays.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 270.75 g/mol | |

| CAS Registry Number | 1170842-23-5 | |

| Solubility | >10 mg/mL in DMSO | |

| Melting Point | 248–252°C (decomposes) |

Spectroscopic Profile

Nuclear magnetic resonance (NMR) spectra of related quinolines show characteristic signals: -NMR peaks for aromatic protons between δ 7.2–8.5 ppm, methyl groups at δ 2.4–2.6 ppm, and amino protons as broad singlets near δ 5.5 ppm. Mass spectrometry typically displays a parent ion peak at m/z 270.75, with fragmentation patterns indicating cleavage of the phenyl and methyl substituents .

Synthesis and Manufacturing Processes

The synthesis of 2-amino-7-methyl-3-phenylquinoline hydrochloride involves multi-step organic transformations, optimized for yield and purity.

Key Synthetic Routes

A common pathway begins with 7-methylquinoline, which undergoes nitration at position 2 followed by reduction to introduce the amino group. Subsequent Friedel-Crafts alkylation introduces the phenyl moiety at position 3, with final treatment using hydrochloric acid to form the hydrochloride salt. Alternative methods employ Suzuki-Miyaura coupling for regioselective phenyl group installation, achieving yields of 65–78%.

Table 2: Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Step |

|---|---|---|---|

| Nitration/Reduction | 58 | 95 | HNO₃/H₂SO₄ nitration |

| Suzuki-Miyaura Coupling | 78 | 98 | Pd-catalyzed cross-coupling |

Industrial-Scale Production

Large-scale synthesis utilizes continuous-flow reactors to enhance reaction control and reduce byproduct formation. Purification via recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmacological studies. Challenges include managing exothermic reactions during nitration and ensuring regioselectivity in phenyl group addition.

| Target | Assay Result | Mechanism Proposed |

|---|---|---|

| MCF-7 Cells | IC₅₀ = 12.3 μM | Topoisomerase II inhibition |

| S. aureus | MIC = 8 μg/mL | Membrane disruption |

| RAW 264.7 Macrophages | 40% TNF-α inhibition | NF-κB pathway modulation |

Pharmacokinetic Considerations

Preliminary ADMET predictions indicate moderate blood-brain barrier permeability (logBB = 0.24) and hepatic clearance via CYP3A4 . The hydrochloride salt improves oral bioavailability (F = 52% in rat models), though first-pass metabolism remains a limitation.

Comparative Analysis with Related Quinoline Derivatives

Structural modifications significantly alter biological performance:

2-Amino-7,8-dimethyl-3-phenylquinoline

Dimethyl substitution at positions 7 and 8 increases steric bulk, diminishing antimicrobial activity (MIC = 32 μg/mL for S. aureus) but improving anti-inflammatory effects via COX-2 selectivity (IC₅₀ = 0.9 μM).

Table 4: Substituent Effects on Bioactivity

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 7-Methyl derivative | 12.3 | 8 |

| 6-Fluoro derivative | 7.8 | 22 |

| 7,8-Dimethyl derivative | 18.9 | 32 |

Research Applications and Future Directions

Current studies prioritize structure-activity relationship (SAR) optimization and targeted delivery systems.

Drug Delivery Innovations

Liposomal encapsulation of 2-amino-7-methyl-3-phenylquinoline hydrochloride increases tumor accumulation in murine xenografts by 3.2-fold compared to free drug. Conjugation with folate ligands enhances selectivity for cancer cells overexpressing folate receptors .

Proteomics and Target Identification

Affinity chromatography using immobilized quinoline analogs has identified putative targets, including heat shock protein 90 (HSP90) and carbonic anhydrase IX. CRISPR-Cas9 knockout studies validate HSP90’s role in mediating the compound’s cytostatic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume